N-{4-[1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide
Description
N-{4-[1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide is a complex organic compound that features a pyrazole ring substituted with a thiophene group and an acetyl group
Properties
IUPAC Name |
N-[4-(2-acetyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-11(21)18-14-7-5-13(6-8-14)15-10-16(17-4-3-9-23-17)20(19-15)12(2)22/h3-9,16H,10H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIFXDDQKYUBCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen-Schmidt Condensation
Reactants :
- 4-Acetamidobenzaldehyde (1.0 equiv)
- Thiophen-2-yl methyl ketone (1.2 equiv)
Conditions :
- Base: Sodium hydroxide (10% w/v in ethanol)
- Solvent: Anhydrous ethanol (50 mL per mmol)
- Temperature: Reflux at 80°C for 6–8 hours
- Workup: Neutralization with dilute HCl, filtration, and recrystallization from ethanol
Mechanism :
The base deprotonates the ketone, generating an enolate that attacks the aldehyde carbonyl, followed by dehydration to form the α,β-unsaturated ketone.
Characterization :
- IR (KBr) : 1675 cm⁻¹ (C=O stretch of acetamide), 1620 cm⁻¹ (C=C of enone).
- ¹H NMR (DMSO-d₆) : δ 7.85 (d, J=15.6 Hz, 1H, CH=CO), 7.62–7.12 (m, 7H, Ar-H and thiophene-H), 2.10 (s, 3H, CH₃).
Cyclocondensation with Acetylhydrazine
Reaction Setup
Reactants :
- α,β-Unsaturated ketone (1.0 equiv)
- Acetylhydrazine (1.5 equiv)
Conditions :
- Solvent: Ethanol (30 mL per mmol)
- Temperature: Reflux at 78°C for 12 hours
- Catalyst: Glacial acetic acid (5 mol%)
Mechanism :
- Michael Addition : Acetylhydrazine attacks the β-carbon of the enone.
- Cyclization : Intramolecular nucleophilic attack by the terminal NH on the carbonyl carbon.
- Aromatization : Elimination of water yields the pyrazoline ring.
Workup and Purification
- Cooling : Reaction mixture poured onto ice to precipitate crude product.
- Filtration : Collect solid and wash with cold ethanol.
- Recrystallization : Dissolve in toluene/n-heptane (1:4 v/v) at 50°C, followed by slow cooling to 15°C.
Yield : 72–78% (white crystalline solid).
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
¹H NMR (DMSO-d₆) :
- δ 2.08 (s, 6H, 2×CH₃ from acetamides).
- δ 3.22 (dd, J=17.2, 8.8 Hz, 1H, H₄a).
- δ 3.85 (dd, J=17.2, 11.6 Hz, 1H, H₄b).
- δ 5.64 (dd, J=11.6, 8.8 Hz, 1H, H₅).
- δ 6.91–7.82 (m, 7H, Ar-H and thiophene-H).
¹³C NMR (DMSO-d₆) :
- δ 24.8 (CH₃), 44.2 (C₄), 62.1 (C₅).
- δ 126.1–147.3 (aromatic and thiophene carbons).
- δ 168.5, 169.1 (C=O from acetamides).
Optimization and Side Reactions
Critical Parameters
Common Byproducts
- Over-Acetylation : Forms diacetylated pyrazoline (mitigated by stoichiometric control).
- Regioisomers : Arise from alternative cyclization pathways (suppressed by steric bulk of thiophene).
Alternative Synthetic Routes
Post-Cyclization Acetylation
- Synthesize N-{4-[5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide via cyclocondensation of 4-acetamidophenylhydrazine and α,β-unsaturated ketone.
- Acetylate the pyrazoline NH using acetic anhydride in pyridine.
Disadvantage : Lower regioselectivity due to competing O-acetylation.
Microwave-Assisted Synthesis
- Reduces reaction time from 12 hours to 30 minutes.
- Enhances yield to 85% by minimizing thermal decomposition.
Industrial-Scale Considerations
Solvent Recovery
- Distill ethanol under reduced pressure (40°C, 100 mbar) for reuse.
Crystallization Optimization
- Use mixed solvents (toluene:n-heptane = 1:4) to improve crystal morphology and filtration rates.
Chemical Reactions Analysis
Types of Reactions
N-{4-[1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
Antimicrobial Activity
Overview : The compound has shown promising antimicrobial properties against various bacterial and fungal strains. Its structure allows for interaction with microbial targets, leading to inhibition of growth.
Case Studies :
- A study evaluated the antibacterial efficacy of several pyrazole derivatives, including N-{4-[1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide. The compound exhibited moderate activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 100 to 400 µg/ml, indicating its potential as an antimicrobial agent .
Anticancer Properties
Overview : Research has focused on the anticancer potential of pyrazole derivatives, including this compound.
Findings :
- In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. The compound's mechanism involves disrupting cell cycle regulation and promoting cell death pathways .
Anti-inflammatory Activity
Overview : The compound has been investigated for its anti-inflammatory effects, particularly through its ability to inhibit pro-inflammatory cytokines.
Research Insights :
- A study highlighted that this compound significantly reduced nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity.
Key Structural Features:
- Acetyl Group : Enhances lipophilicity and cellular uptake.
- Thiophene Ring : Contributes to the compound's electronic properties and interaction with biological targets.
- Pyrazole Core : Essential for biological activity, allowing for diverse modifications that can enhance efficacy against specific targets.
Mechanism of Action
The mechanism of action of N-{4-[1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide is not well-documented. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or π-π stacking.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like suprofen and articaine, which contain thiophene rings, exhibit various pharmacological properties.
Pyrazole derivatives: Compounds with pyrazole rings are known for their anti-inflammatory and analgesic activities.
Uniqueness
N-{4-[1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide is unique due to the combination of its pyrazole and thiophene moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
N-{4-[1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide, with the CAS number 927536-63-8, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H17N3O2S, with a molecular weight of 327.4 g/mol. The compound features a pyrazole ring substituted with a thiophene group and an acetyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H17N3O2S |
| Molecular Weight | 327.4 g/mol |
| CAS Number | 927536-63-8 |
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor activity. A study highlighted that pyrazole compounds can inhibit various cancer cell lines, including gastric cancer cells (SGC-7901), with IC50 values indicating potent cytotoxic effects . The mechanism often involves targeting specific kinases associated with cancer progression.
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This property makes them candidates for treating conditions like arthritis and other inflammatory diseases .
Antimicrobial Activity
Preliminary studies indicate that this compound may possess antimicrobial properties. Pyrazole derivatives have been reported to exhibit activity against various bacterial strains and fungi, suggesting a broad spectrum of antimicrobial efficacy .
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with multiple molecular targets. Potential interactions include:
Enzyme Inhibition: The compound may inhibit enzymes involved in tumor growth or inflammation.
Receptor Modulation: It could modulate receptor activity linked to pain and inflammation pathways.
Cell Cycle Arrest: Some studies suggest that pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .
Study on Antitumor Activity
A recent study evaluated the cytotoxic effects of various pyrazole derivatives on human gastric cancer cells. Compound 3b from the series exhibited an IC50 value of 2.98 ± 0.16 µM, indicating strong antitumor activity . The research employed docking studies to predict binding affinities with target proteins involved in tumorigenesis.
Anti-inflammatory Evaluation
In another investigation, several pyrazole compounds were tested for their ability to inhibit cyclooxygenase (COX) enzymes. Results showed that some derivatives significantly reduced COX activity, correlating with decreased levels of inflammatory markers in vitro .
Q & A
Basic: What synthetic routes are recommended for N-{4-[1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide, and what parameters critically influence reaction yield?
Answer:
The synthesis of pyrazoline-acetamide derivatives typically involves cyclocondensation of substituted aldehydes with thiosemicarbazide or hydrazine derivatives under acidic conditions. For example, refluxing a substituted aldehyde (e.g., thiophen-2-yl carboxaldehyde) with thiosemicarbazide in ethanol and acetic acid (2–5% v/v) at 70–90°C for 4–6 hours is a common approach . Critical parameters include:
- Solvent polarity : Ethanol/water mixtures (80% v/v) enhance cyclization efficiency.
- Temperature control : Prolonged heating above 90°C may degrade thermally sensitive intermediates.
- Catalyst optimization : Acidic conditions (e.g., acetic acid) accelerate imine formation and ring closure.
Post-reaction crystallization in aqueous ethanol improves purity (yield ~70–80%) .
Advanced: How can quantum chemical calculations and reaction path search methods improve synthesis efficiency?
Answer:
Computational tools like density functional theory (DFT) and transition-state modeling can identify energetically favorable pathways for ring closure and substituent positioning. For instance, ICReDD’s methodology combines quantum chemical reaction path searches with experimental validation to reduce trial-and-error steps . Key steps:
- Calculate activation energies for potential intermediates (e.g., enol vs. keto tautomers).
- Simulate substituent effects (e.g., thiophene’s electron-rich nature) on reaction kinetics.
- Validate predictions via controlled experiments (e.g., varying solvent dielectric constants).
This hybrid approach reduces development time by 30–50% .
Basic: What spectroscopic and crystallographic methods are essential for structural characterization?
Answer:
- Single-crystal X-ray diffraction (SCXRD) : Resolves intramolecular interactions (e.g., S···O contacts <2.7 Å) and dihedral angles between heterocyclic and aromatic rings (e.g., 86.82° in thiadiazole analogs) .
- NMR spectroscopy : H/C NMR confirms regioselectivity (e.g., pyrazoline C3 vs. C5 substitution) and acetyl group integration.
- FT-IR : Identifies carbonyl stretches (1650–1750 cm) and N–H bending modes (amide I/II bands).
SCXRD refinement using riding models for H-atoms (U = 1.2–1.5×U) ensures structural accuracy .
Advanced: How do intramolecular interactions and crystal packing motifs influence physicochemical properties?
Answer:
Intramolecular S···O contacts (2.68 Å) stabilize planar conformations, enhancing π-π stacking in the solid state. Crystal packing via N–H···O and C–H···O hydrogen bonds forms R_1$$^2(6) and R_2$$^2(8) ring motifs, creating a 3D network that impacts solubility and melting points . Computational lattice energy calculations (e.g., PIXEL method) can predict polymorph stability and dissolution behavior.
Basic: What in vitro biological screening approaches are recommended for therapeutic potential evaluation?
Answer:
- Antimicrobial assays : Broth microdilution (MIC determination against S. aureus and E. coli) .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC quantification.
- Enzyme inhibition : Fluorometric assays targeting cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs), given structural similarity to bioactive thiadiazoles .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity and reduce toxicity?
Answer:
- Systematic substitution : Replace thiophene with furan/pyridine to modulate electron density and logP.
- Pharmacophore mapping : Identify critical motifs (e.g., acetylated amide for HDAC binding) via 3D-QSAR.
- Toxicity screening : Ames test for mutagenicity and mitochondrial toxicity assays (e.g., Seahorse XF Analyzer).
Prioritize derivatives with <10% cytotoxicity in HEK293 cells at therapeutic concentrations .
Advanced: What strategies resolve contradictions between computational predictions and experimental reaction data?
Answer:
- Feedback-loop design : Integrate experimental results (e.g., unexpected byproducts) into recalibrated DFT calculations .
- Multivariate analysis : Apply principal component analysis (PCA) to reconcile discrepancies in activation energies vs. observed yields.
- Solvent effect modeling : Use COSMO-RS to account for solvent polarity’s role in stabilizing transition states not captured in gas-phase simulations .
Basic: What statistical experimental design methods optimize synthesis conditions?
Answer:
- Response Surface Methodology (RSM) : Central composite design to model interactions between temperature, solvent ratio, and catalyst concentration .
- Taguchi arrays : Identify robust conditions (e.g., L9 orthogonal array for 3 factors at 3 levels).
- ANOVA validation : Confirm significance of factors (p<0.05) and optimize yield/purity trade-offs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
